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Compound of Interest

Compound Name: Nitrosyl fluoride

Cat. No.: B1213285 Get Quote

A Comparative Guide to the Synthesis of
Nitrosyl Fluoride
Nitrosyl fluoride (FNO), a reactive gas with significant applications as a fluorinating and

nitrating agent, can be synthesized through various chemical pathways. The choice of a

particular route is often dictated by the availability of starting materials, desired purity, safety

considerations, and the scale of production. This guide provides a comparative analysis of

different synthesis methods for nitrosyl fluoride, supported by experimental data and detailed

protocols to aid researchers in selecting the most suitable procedure for their needs.

Comparative Performance of Synthesis Routes
The selection of a synthesis route for nitrosyl fluoride involves a trade-off between yield,

purity, reaction conditions, and safety. The following table summarizes the key quantitative data

for several common methods.
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Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the primary synthesis routes for nitrosyl
fluoride.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://patents.google.com/patent/US4996035A/en
https://patents.google.com/patent/US4908270A/en
https://www.benchchem.com/product/b1213285?utm_src=pdf-body
https://www.benchchem.com/product/b1213285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Direct Fluorination of Nitric Oxide

Reaction with Alkali Metal Fluoride

Reaction of Nitrosyl Sulphuric Acid

Nitric Oxide (NO)

Fluorothene Reactor

Fluorine (F₂)

Nitrosyl Fluoride (FNO)
2NO + F₂ → 2FNO

Nitrogen Dioxide (NO₂)

Pyrex or Metal Vessel

Alkali Metal Fluoride (KF or CsF)

Nitrosyl Fluoride (FNO)
2NO₂ + MF → FNO + MNO₃

Nitrosyl Sulphuric Acid (ONOSO₃H)

Liquid Phase Reactor

Hydrofluoric Acid (HF)

Nitrosyl Fluoride (FNO)
ONOSO₃H + HF → FNO + H₂SO₄

Click to download full resolution via product page

Caption: Key synthesis routes for nitrosyl fluoride.

Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.

Direct Fluorination of Nitric Oxide
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This method involves the direct reaction of gaseous fluorine with liquid nitric oxide.[1]

Materials:

Commercial nitric oxide (NO)

Fluorine (F₂)

Isopentane

Liquid Nitrogen

Sodium Fluoride (NaF) for HF removal

Apparatus:

A fluorothene reactor

Cold trap

Sodium fluoride tower

Vacuum system

Connecting copper tubing and Kerotest valves

Procedure:

Assemble the apparatus as shown in the workflow diagram.

Evacuate the entire system.

Pass commercial nitric oxide through a cold trap maintained at 163 K (-110 °C) using an

isopentane-liquid nitrogen bath to remove any nitrogen dioxide impurity.

Condense the purified nitric oxide into the fluorothene reactor, which is cooled with liquid

nitrogen.
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Remove the liquid nitrogen bath and allow the nitric oxide to warm to just above its melting

point.

Pass fluorine gas through a tower filled with sodium fluoride to remove any hydrogen

fluoride.

Slowly introduce the purified fluorine into the reactor containing the liquid nitric oxide. A small

yellow flame may be observed upon initial contact.

Continue the addition of fluorine in steps. The color of the liquid in the reactor will

progressively lighten.

The reaction is complete when a colorless liquid product is obtained.

The resulting nitrosyl fluoride can be further purified by fractional distillation if necessary,

though this method typically yields a product requiring little to no purification.[1]
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Caption: Experimental workflow for direct fluorination.
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Reaction of Nitrogen Dioxide with Alkali Metal Fluoride
This method provides a simpler laboratory-scale synthesis of nitrosyl fluoride.[2]

Materials:

Nitrogen dioxide (NO₂)

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

Apparatus:

Pyrex glass or prefluorinated Monel reaction vessel

Vacuum line

Procedure:

Dry the alkali metal fluoride (e.g., 5 g of 99% CsF) at 300 °C for 2 hours and powder it under

vacuum.

Place the dried and powdered alkali metal fluoride into the reaction vessel.

Condense a known amount of nitrogen dioxide (e.g., 2.85 mmoles) into the vessel at -78 °C.

Allow the vessel to warm to room temperature. The reaction will proceed over 1 to 5 days,

depending on the particle size and dryness of the salt.

To accelerate the reaction, the mixture can be heated. For example, heating NO₂ with

excess KF at 90 °C for 2.5 hours resulted in complete reaction.[2]

The volatile product, nitrosyl fluoride, can be removed and collected. The solid residue is

the corresponding alkali metal nitrate.
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Caption: Experimental workflow for the alkali fluoride route.
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Reaction of Nitrosyl Sulphuric Acid with Hydrofluoric
Acid
This process allows for high-yield production of nitrosyl fluoride.[3]

Materials:

Nitrosyl sulphuric acid (ONOSO₃H), technical grade (oily liquid) is suitable

Hydrofluoric acid (HF)

Water

Apparatus:

Reactor suitable for handling HF

Distillation setup

Procedure:

Charge the reactor with hydrofluoric acid and water.

Gradually feed the nitrosyl sulphuric acid into the reactor. An excess of hydrofluoric acid is

recommended, with a molar ratio of HF to ONOSO₃H of at least 6:1.

The reaction proceeds in the liquid phase. The temperature is gradually raised from ambient

to a final temperature of around 145-150 °C.

The nitrosyl fluoride formed is distilled off and collected.

The residue consists mainly of sulphuric acid.

Safety Considerations
Nitrosyl fluoride is a toxic and corrosive gas. All manipulations should be carried out in a

well-ventilated fume hood.[4]
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The reaction between fluorine and nitrogen oxides is extremely exothermic and can lead to a

flame or explosion.[7][8] Extreme caution must be exercised, especially during the direct

fluorination of nitric oxide.

Hydrofluoric acid is highly corrosive and toxic. Appropriate personal protective equipment

(PPE), including gloves and face shields, must be worn, and an HF-specific safety protocol

should be in place.

The starting materials, nitric oxide and nitrogen dioxide, are also toxic gases.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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